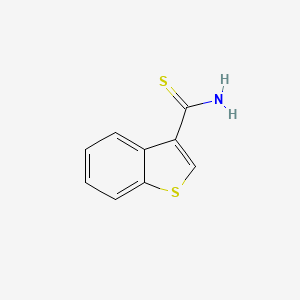
2H-chromene-3-carbonyl chloride
Overview
Description
2H-chromene-3-carbonyl chloride is a unique chemical compound with the empirical formula C10H7ClO2 . It is part of a broader class of compounds known as 2H-chromenes, which are important oxygen heterocycles . These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules, and have also been used extensively in materials science and organic synthesis .
Synthesis Analysis
Two major synthetic strategies have been developed for 2H-chromenes . These strategies focus on benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . An efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones has also been realized via a solvent-controlled and rhodium (III)-catalyzed C–H activation/unusual [3 + 3] annulation sequence .Molecular Structure Analysis
The molecular weight of 2H-chromene-3-carbonyl chloride is 194.61 . The SMILES string representation of the compound is ClC(=O)C1=Cc2ccccc2OC1 .Chemical Reactions Analysis
2H-chromenes have been the subject of extensive research due to their wide range of applications. The synthesis of these compounds often involves benzopyran ring formation and cyclization reactions . Additionally, the late-stage functionalization of the parent 2H-chromenes has been a focus of recent advances in this field .Physical And Chemical Properties Analysis
The melting point of 2H-chromene-3-carbonyl chloride is 73 °C, and its predicted boiling point is 309.6±42.0 °C . The predicted density of the compound is 1.344±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis
2H-chromenes, including 2H-chromene-3-carbonyl chloride, are important oxygen heterocycles that are widely used in organic synthesis . They are used in the development of various synthetic strategies .
Materials Science
2H-chromenes are also broadly used in materials science . They contribute to the development of new materials with unique properties .
Pharmaceutical Agents
2H-chromenes are found in many pharmaceutical agents . They are often used as building blocks in the synthesis of complex drug molecules .
Natural Products
2H-chromenes are common in natural products . They are found in a variety of plants and have been studied for their potential health benefits .
Selective Estrogen Receptor Degraders (SERDs)
2H-chromene-3-carbonyl derivatives have been studied as potential selective estrogen receptor degraders (SERDs) . For example, compound XH04, which contains a 7-hydroxy-2H-chromene-3-carbonyl skeleton, has shown potent activities in 2D and 3D cell culture models . It has also demonstrated significant antiestrogen properties by inhibiting the expression of progesterone .
Breast Cancer Therapy Agents
The 7-hydroxy-2H-chromene-3-carbonyl structure, such as in compound XH04, is being explored for the design of ERα antagonists including SERDs . These compounds could potentially be used as therapy agents for ERα+ breast cancer .
Mechanism of Action
Target of Action
2H-chromene-3-carbonyl chloride, a derivative of coumarin, primarily targets oxidative stress . Oxidative stress is a condition characterized by an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects through neutralization by antioxidants.
Mode of Action
The compound interacts with its targets by inhibiting oxidative stress This is achieved through its antioxidant potential, which allows it to neutralize harmful free radicals in the body
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress . By acting as an antioxidant, it can potentially influence various biochemical reactions that involve free radicals. These include reactions in the metabolic pathways of various cells where oxidative stress plays a role. The downstream effects of these interactions could lead to a reduction in oxidative damage to cells and tissues.
Pharmacokinetics
Its molecular weight is 19461 , which suggests that it may have good bioavailability due to its relatively small size
Result of Action
The primary result of the action of 2H-chromene-3-carbonyl chloride is the inhibition of oxidative stress . This can lead to a reduction in the damage caused by free radicals to cells and tissues, potentially helping to prevent or treat conditions associated with oxidative stress.
Action Environment
The action, efficacy, and stability of 2H-chromene-3-carbonyl chloride can be influenced by various environmental factors. For instance, its synthesis has been identified as environmentally friendly , suggesting that it can be produced with minimal environmental impact. Additionally, its use as a pesticide has been suggested, indicating that it may be effective in various environmental conditions . .
Safety and Hazards
Future Directions
2H-chromenes represent an important class of compounds with versatile biological profiles. Researchers have discovered several routes for the synthesis of a variety of 2H-chromene analogs that exhibited unusual activities by multiple mechanisms . This suggests that 2H-chromene-3-carbonyl chloride and related compounds may have potential for further development in various fields, including materials science, organic synthesis, and pharmaceutical applications .
properties
IUPAC Name |
2H-chromene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKZPVOAMHWVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380182 | |
| Record name | 2H-chromene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromene-3-carbonyl chloride | |
CAS RN |
41873-72-7 | |
| Record name | 2H-chromene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2H-chromene-3-carbonyl chloride utilized in the synthesis of potential antioxidant and antibacterial agents?
A1: In this study, 2H-chromene-3-carbonyl chloride serves as a crucial building block for creating a series of N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide derivatives []. These derivatives are formed through a condensation reaction between 2H-chromene-3-carbonyl chloride and various substituted benzo[d]thiazol-2-amines. The researchers aimed to synthesize compounds with improved antioxidant and antibacterial properties by combining the known biological activities of coumarin and benzothiazole moieties.
Q2: How are the synthesized N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide derivatives characterized?
A2: The synthesized compounds are characterized using two spectroscopic techniques:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)
![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)
![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)










